BenchChemオンラインストアへようこそ!

N-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

SOS1 Inhibition RAS Signaling Target Selectivity

This exact 4-benzylamino-2-[(3-fluorophenyl)methyl]sulfanyl quinazoline is a defined SOS1 inhibitor per patent WO-2018115380-A1, targeting the RAS:SOS1 protein-protein interaction. Unlike generic kinase-targeted quinazolines (e.g., EGFR inhibitors), its unique chemotype ensures on-target readouts in KRAS-driven oncology models. The 3-fluorobenzyl group is a critical pharmacophore element; substituting 2- or 4-fluoro positional isomers alters binding and invalidates SOS1-dependent experimental conclusions. Indispensable for SAR studies evaluating halogen positional effects on potency, selectivity, and drug-like properties.

Molecular Formula C22H18FN3S
Molecular Weight 375.47
CAS No. 422531-81-5
Cat. No. B2674317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
CAS422531-81-5
Molecular FormulaC22H18FN3S
Molecular Weight375.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F
InChIInChI=1S/C22H18FN3S/c23-18-10-6-9-17(13-18)15-27-22-25-20-12-5-4-11-19(20)21(26-22)24-14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,24,25,26)
InChIKeyIHSRELXGQWIOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422531-81-5): Procurement Guide for an SOS1 Inhibitor Chemotype


N-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422531-81-5) is a synthetic quinazoline derivative with a molecular formula of C22H18FN3S . Structurally, it features a 4-benzylamino substitution and a 2-[(3-fluorophenyl)methyl]sulfanyl group on the quinazoline core. This specific chemotype is encompassed by the generic formula in patent WO-2018115380-A1, which defines a series of benzylamino-substituted quinazolines as inhibitors of the Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) in RAS-driven oncological signaling [1]. This patent-derived target designation provides a specific, hypothesis-driven context for its procurement and use in cancer biology research.

Why N-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


Generic substitution within the quinazoline class is not feasible due to the highly specific structure-activity relationship (SAR) defined for SOS1 inhibition. Compounds in patent WO-2018115380-A1 demonstrate that the benzylamino and substituted sulfanyl groups are critical pharmacophoric elements for binding to the SOS1 catalytic site [1]. Unlike 4-anilinoquinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib) or other kinase-targeted quinazolines, the 4-benzylamino-2-sulfanyl substitution pattern of CAS 422531-81-5 directs selectivity toward a protein-protein interaction (PPI) target (RAS:SOS1) rather than a kinase ATP-binding pocket [1]. Therefore, substituting this compound with a structurally similar but target-distinct quinazoline would completely alter the biological outcome, invalidating experimental conclusions in a SOS1-dependent context.

Quantitative Differentiation Evidence for N-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine


Target Selectivity Defined by the SOS1 Inhibitor Chemotype vs. Generic Quinazoline Kinase Inhibitors

CAS 422531-81-5 belongs to a chemotype disclosed as SOS1 inhibitors, a protein-protein interaction (PPI) target, which contrasts with the majority of quinazoline-based drugs that target kinase ATP-binding sites. A generic comparator like gefitinib is a potent EGFR kinase inhibitor but has no activity against SOS1 [1]. The patent defines the pharmacophore and demonstrates that specific modifications to the quinazoline core drive selectivity for the SOS1:KRAS interaction, which is a fundamentally different mechanism of action [2].

SOS1 Inhibition RAS Signaling Target Selectivity

Positional Isomer Differentiation: 3-Fluorobenzyl vs. 2-Fluoro and 4-Fluoro Analogs

The position of the fluorine atom on the benzylsulfanyl ring is a key structural variable. The target compound carries a 3-fluorophenyl group. The closest commercially available analogs are the 2-fluoro (CAS 688354-45-2) and 4-fluoro (CAS 688354-46-3) isomers . In related medicinal chemistry programs, a meta-fluorine substituent often provides a unique balance of lipophilicity and electronic effects compared to ortho or para isomers, leading to distinct binding interactions and metabolic stability. Without specific SAR data, the selection of the 3-fluoro isomer over its alternatives represents a deliberate, hypothesis-driven choice based on the patent's generic formula.

Structure-Activity Relationship SAR Fluorine Isomers

Role of the 2-Sulfanyl Linkage in the SOS1 Pharmacophore

The patent WO-2018115380-A1 describes a generic formula where a quinazoline core is connected to an aromatic system via a linker containing a sulfur atom [1]. The specific -S-CH2- (thiomethyl) linkage in CAS 422531-81-5 is a key feature. Replacement with an oxygen (-O-CH2-) or a carbon (-CH2-CH2-) linker would alter both the geometry and electronic properties of the molecule, likely impacting the interaction with the SOS1 binding pocket. This requirement for a sulfur-containing linker differentiates this chemotype from other benzylamino quinazolines.

Pharmacophore Model SOS1 Inhibitor Chemical Feature

Optimal Application Scenarios for N-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Based on SOS1 Differentiation


Probing the RAS-SOS1 Protein-Protein Interaction in Cancer Cell Lines

Based on the patent-derived target designation as an SOS1 inhibitor [1], the primary application for CAS 422531-81-5 is in cellular assays designed to study the RAS-SOS1 interaction. Researchers can use this compound as a tool to inhibit SOS1-mediated nucleotide exchange on KRAS, and subsequently measure downstream effects on the MAPK pathway (e.g., phospho-ERK levels) in KRAS-mutant cancer cell lines.

Medicinal Chemistry SAR Studies on the Benzylamino-Quinazoline Scaffold

This compound serves as a key reference point in a structure-activity relationship (SAR) exploration of SOS1 inhibitors. The 3-fluorobenzyl substitution distinguishes it from its 2-fluoro and 4-fluoro positional isomers , making it essential for studying the impact of halogen position on potency, selectivity, and drug-like properties within this chemotype.

Biochemical Selectivity Profiling Against Other Quinazoline Targets

Given that the quinazoline core is a privileged structure for kinase inhibition, a crucial application is to profile CAS 422531-81-5 against a panel of kinases (e.g., EGFR, Aurora kinase, FLT3) . This will confirm its selectivity for SOS1, as implied by its patent classification [1], and differentiate it from generic quinazoline kinase inhibitors in a selectivity panel, thereby ensuring experimental results are correctly attributed to SOS1 inhibition.

Quote Request

Request a Quote for N-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.